molecular formula C26H24N6O4S B11269264 N-(benzo[d][1,3]dioxol-5-yl)-2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide

N-(benzo[d][1,3]dioxol-5-yl)-2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide

Cat. No.: B11269264
M. Wt: 516.6 g/mol
InChI Key: POCHEZGHCFIDCO-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide is a complex organic compound characterized by its unique structure, which includes a benzo[d][1,3]dioxole moiety and a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine core

Preparation Methods

The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide involves multiple steps. The synthetic route typically begins with the preparation of the benzo[d][1,3]dioxole derivative, followed by the construction of the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine core. The final step involves the coupling of these two intermediates under specific reaction conditions to form the target compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

N-(benzo[d][1,3]dioxol-5-yl)-2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the molecule, facilitated by reagents such as alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(benzo[d][1,3]dioxol-5-yl)-2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(benzo[d][1,3]dioxol-5-yl)-2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

N-(benzo[d][1,3]dioxol-5-yl)-2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide can be compared with similar compounds such as:

    N-(benzo[d][1,3]dioxol-5-yl)-3-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine: This compound has a similar core structure but differs in the substitution pattern.

    N-(benzo[d][1,3]dioxol-5-yl)-2-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine: Another similar compound with slight variations in the molecular structure.

The uniqueness of this compound lies in its specific substitution pattern and the resulting properties, which may offer distinct advantages in its applications.

Properties

Molecular Formula

C26H24N6O4S

Molecular Weight

516.6 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[[11-(4-butoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide

InChI

InChI=1S/C26H24N6O4S/c1-2-3-12-34-19-7-4-17(5-8-19)20-14-21-25-28-29-26(31(25)10-11-32(21)30-20)37-15-24(33)27-18-6-9-22-23(13-18)36-16-35-22/h4-11,13-14H,2-3,12,15-16H2,1H3,(H,27,33)

InChI Key

POCHEZGHCFIDCO-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC(=O)NC5=CC6=C(C=C5)OCO6)C3=C2

Origin of Product

United States

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